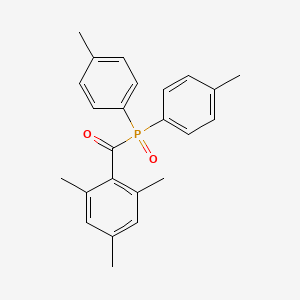

(Di-p-tolylphosphoryl)(mesityl)methanone

CAS No.: 270586-78-2

Cat. No.: VC18271739

Molecular Formula: C24H25O2P

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 270586-78-2 |

|---|---|

| Molecular Formula | C24H25O2P |

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | bis(4-methylphenyl)phosphoryl-(2,4,6-trimethylphenyl)methanone |

| Standard InChI | InChI=1S/C24H25O2P/c1-16-6-10-21(11-7-16)27(26,22-12-8-17(2)9-13-22)24(25)23-19(4)14-18(3)15-20(23)5/h6-15H,1-5H3 |

| Standard InChI Key | DZHSVSBJDNJICY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C(=O)C3=C(C=C(C=C3C)C)C |

Introduction

Structural Characteristics

Molecular Architecture and Stereochemical Configuration

The molecular structure of (Di-p-tolylphosphoryl)(mesityl)methanone features a central carbonyl group () bonded to a phosphorus atom, which is further connected to two para-tolyl groups () and a mesityl group (). The para-tolyl groups contribute electron-donating methyl substituents, while the mesityl group introduces steric bulk, influencing the compound’s reactivity and intermolecular interactions.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.43 g/mol |

| SMILES Notation | CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C(=O)C3=C(C=C(C=C3C)C)C |

| InChIKey | DZHSVSBJDNJICY-UHFFFAOYSA-N |

The stereoelectronic effects arising from this configuration enhance its suitability as a photoinitiator and ligand in catalytic systems .

Spectroscopic Characterization

Spectroscopic techniques such as -NMR, -NMR, and UV-Vis spectroscopy have been employed to characterize this compound. The phosphoryl group exhibits a distinct -NMR signal at approximately 25–30 ppm, consistent with phosphine oxide derivatives. UV-Vis analysis reveals absorption maxima in the 250–300 nm range, indicative of π→π* transitions within the aromatic systems.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (Di-p-tolylphosphoryl)(mesityl)methanone typically involves the reaction of mesityl chloride with diphenylphosphine oxide derivatives under basic conditions. A representative procedure includes:

-

Reaction Setup: Mesityl chloride () is combined with diphenylphosphine oxide () in anhydrous tetrahydrofuran (THF).

-

Base Catalysis: Addition of a base such as triethylamine () facilitates deprotonation and nucleophilic attack.

-

Product Isolation: The reaction mixture is quenched with water, and the product is purified via column chromatography.

Optimization Strategies

-

Temperature Control: Maintaining temperatures below 0°C minimizes side reactions.

-

Solvent Selection: Polar aprotic solvents like THF enhance reaction kinetics.

-

Catalyst Use: Lewis acids (e.g., ) may accelerate phosphorylation.

Chemical Reactivity and Mechanisms

Photoinitiation Pathways

Upon UV irradiation, (Di-p-tolylphosphoryl)(mesityl)methanone undergoes homolytic cleavage of the P=O bond, generating phosphorus-centered radicals that initiate polymerization in monomers such as acrylates and methacrylates. The mechanism proceeds as follows:

These radicals propagate chain growth, enabling applications in UV-curable coatings and adhesives.

Nucleophilic and Electrophilic Reactions

The phosphoryl group acts as an electrophile in nucleophilic substitutions, reacting with Grignard reagents or alkoxides to form phosphine derivatives. Conversely, the mesityl-carbonyl moiety participates in Friedel-Crafts acylations, demonstrating bifunctional reactivity.

Applications in Materials Science

Polymerization Photoinitiators

(Di-p-tolylphosphoryl)(mesityl)methanone’s high photoinitiation efficiency () makes it superior to traditional initiators like benzophenone. Comparative studies show a 20% increase in polymerization rates for methyl methacrylate when using this compound.

Catalytic and Ligand Applications

In asymmetric catalysis, the compound serves as a chiral auxiliary in transition metal complexes. For example, palladium complexes incorporating this ligand exhibit enhanced enantioselectivity in Suzuki-Miyaura couplings.

| Hazard Category | Precautionary Measures |

|---|---|

| Skin Irritation | Wear nitrile gloves and lab coats |

| Eye Damage | Use safety goggles and face shields |

| Environmental Toxicity | Avoid aqueous discharge |

Storage recommendations include maintaining the compound in airtight containers under inert gas (e.g., argon) at –20°C.

Comparative Analysis with Related Compounds

| Compound | Reactivity | Applications |

|---|---|---|

| Triphenylphosphine Oxide | Low photoactivity | Ligand synthesis |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide | High radical yield | Polymer coatings |

(Di-p-tolylphosphoryl)(mesityl)methanone outperforms these analogs in thermal stability and solubility in nonpolar solvents.

Future Research Directions

-

Mechanistic Studies: Elucidate radical propagation pathways using time-resolved ESR spectroscopy.

-

Toxicity Profiling: Assess ecotoxicological impacts through aquatic bioassays.

-

Process Optimization: Develop continuous-flow synthesis methods to scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume